molecular formula C9H9ClO2 B1590140 2-(2-Chlorophenyl)propanoic acid CAS No. 2184-85-2

2-(2-Chlorophenyl)propanoic acid

Cat. No. B1590140
CAS RN: 2184-85-2
M. Wt: 184.62 g/mol
InChI Key: DNBIDYXUQOSGDT-UHFFFAOYSA-N
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Description

“2-(2-Chlorophenyl)propanoic acid” is a chemical compound with the CAS Number: 2184-85-2. It has a molecular weight of 184.62 and is typically stored at room temperature. The compound is solid in its physical form .


Molecular Structure Analysis

The linear formula for “2-(2-Chlorophenyl)propanoic acid” is C9H9ClO2 .


Physical And Chemical Properties Analysis

“2-(2-Chlorophenyl)propanoic acid” is a solid at room temperature. It has a molecular weight of 184.62 .

Scientific Research Applications

Chiral Separation and Analytical Techniques

  • Enantioseparation and Characterization: A study by Jin et al. (2019) focused on the chiral separation of various 2-(chlorophenyl)propanoic acids, including 2-(2-chlorophenyl)propanoic acid, using countercurrent chromatography. They explored the influence of chlorine substituents on chiral separation and discovered significant differences in enantioseparation depending on the position of the chlorine substituents (Jin et al., 2019).

Herbicide Research and Environmental Impact

  • Herbicide Analysis in Human Samples

    Rosales-Conrado et al. (2008) developed methods for determining chlorophenoxy acids (including 2-(2-chlorophenyl)propanoic acid) in human urine, highlighting their importance in environmental and toxicity studies (Rosales-Conrado et al., 2008).

  • Herbicide Impact on Agriculture

    Shimabukuro et al. (1978) studied the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate (a derivative of 2-(2-chlorophenyl)propanoic acid) on crops, contributing to the understanding of selective herbicides in agriculture (Shimabukuro et al., 1978).

  • Exposure Assessment in Farm Workers

    Manninen et al. (1986) assessed the exposure of farm workers to chlorophenoxy acid herbicides, including 2-(2-chlorophenyl)propanoic acid, providing insights into occupational health and safety (Manninen et al., 1986).

Chemical Synthesis and Biological Activity

  • Synthesis of Compounds with Acaricidal Activity

    Bosetti et al. (1994) conducted a chemoenzymic synthesis of optically pure oxadiazolones starting from 2-(2-chlorophenyl)propanoic acid, showcasing its application in synthesizing biologically active compounds (Bosetti et al., 1994).

  • Investigation of Anti-Inflammatory Activity

    Savić et al. (2011) researched β-hydroxy-β-aryl propanoic acids, structurally similar to 2-(2-chlorophenyl)propanoic acid, to understand their anti-inflammatory activity and gastric tolerability, contributing to medical chemistry (Savić et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements including H302+H312+H332-H315-H319-H335, indicating potential health hazards. Precautionary measures include avoiding breathing mist or vapors and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBIDYXUQOSGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505208
Record name 2-(2-Chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)propanoic acid

CAS RN

2184-85-2
Record name 2-(2-Chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2184-85-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 1 g of 2-chlorophenylacetic acid, 8.8 mL of 2M LDA heptane, THF, ethylbenzene solution was dropped under cooling with ice, and further 1.58 g of HMPA and 5 mL of THF were added followed by an hour's stirring at room temperature. Then 1.25 g of methyl iodide was added under cooling with ice and stirred at room temperature for 30 minutes. The reaction solution was poured into ice water, rendered acidic with 10% aqueous hydrochloric acid and extracted with ethyl acetate. The ethyl acetate extract was dried over anhydrous magnesium sulfate and thereafter removed of the solvent by distillation under reduced pressure. The residue was purified on 30 g silica gel column chromatography (eluent, chloroform:methanol=20:1) to provide 0.928 g (yield: 86%) of the title compound as a pale yellow, oily substance.
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1 g
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LDA heptane
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8.8 mL
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1.25 g
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ice water
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5 mL
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1.58 g
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solvent
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Yield
86%

Synthesis routes and methods II

Procedure details

A solution of diisopropylamine (1.6 mL, 12 mmole) in 20 mL of THF at −78° was treated with n-BuLi (7.5 mL of a 1.6N solution in hexane, 12 mmole). The solution was stirred 10 minutes, and then treated with HMPA (2.16 mL, 12 mmole), and stirred an additional 2 minutes. A solution of o-chlorophenylacetic acid (850 mg, 5 mmole) in 4 mL of THF was added, the reaction was warmed to 23°, stirred 45 minutes, warmed to 50° and stirred for 5 minutes, and then cooled to 0°. Mel (1 mL) was added, the reaction was warmed to 23°, and stirred for 30 minutes. The reaction was diluted with H2O, acidified with HCl, and extracted with Et2O. The extracts were washed with 0.1N HCl, H2O, aqueous NaHSO3, dried, and the solvent removed, and gave the titled compounds as a white crystalline solid, 603 mg (66% yield). MS (ESI) 185 (MH+).
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1.6 mL
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20 mL
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2.16 mL
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850 mg
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4 mL
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Yield
66%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
7
Citations
Y Jin, H Lv, X Gong, W Sun, S Zhao, X Wang… - … of Chromatography A, 2019 - Elsevier
The influence of chlorine substituents in chiral separation of three racemic 2-(chlorophenyl)propanoic acids by countercurrent chromatography using hydroxypropyl-β-cyclodextrin as a …
Number of citations: 9 www.sciencedirect.com
戸田和哉, 後藤益夫, 菊池靖夫, 森倫平… - Journal of Pesticide …, 1988 - jlc.jst.go.jp
One hundred and twelve N-aryl-2-methyl-2-arylpropanamides and N-aryl-2-methyl-2-arylbutanamides were synthesized and their herbicidal activities were measured. Most of the …
Number of citations: 1 jlc.jst.go.jp
S Werner, S Mesch, RC Hillig, A Ter Laak… - Journal of Medicinal …, 2019 - ACS Publications
The P2X4 receptor is a ligand-gated ion channel that is expressed on a variety of cell types, especially those involved in inflammatory and immune processes. High-throughput …
Number of citations: 36 pubs.acs.org
A Berkessel, I Jurkiewicz, R Mohan - ChemCatChem, 2011 - Wiley Online Library
In the presence of Candida antarctica lipase B, the alcoholytic ring opening of 5‐substituted oxazinones proceeds as kinetic resolution (KR) and affords N‐acyl β 2 ‐amino acid esters in …
ZL Wu, ZY Li - Tetrahedron: Asymmetry, 2001 - Elsevier
The enantioselective hydrolysis of 17 racemic α-substituted arylacetonitriles by Rhodococcus sp. CGMCC 0497 is described. The corresponding (R)-amides and (S)-acids were …
Number of citations: 42 www.sciencedirect.com
戸田和哉, 後藤益夫, 菊池靖夫, 森倫平… - Journal of Pesticide …, 1988 - jstage.jst.go.jp
112 種の N-aryl-2-methyl-2-arylpropanamides および N-aryl-2-methyl-2-arylbutanamides を合成し, これらの除草活性を測定した. その結果, 多くの化合物は, タイヌビエ, イヌホタルイ, …
Number of citations: 4 www.jstage.jst.go.jp
野口直義 - (No Title), 2009 - core.ac.uk
TFA THF TLC TMS tol TPAP TS acetyl 2, 2’-azobisisobutyronitrile 9-borabicyclo [3.3. 1] nonane benzyl tert-butoxycarbonyl butyl benzoyl 1, 5-cyclooctadiene cyclohexyl 1, 8-diazabicyclo …
Number of citations: 4 core.ac.uk

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